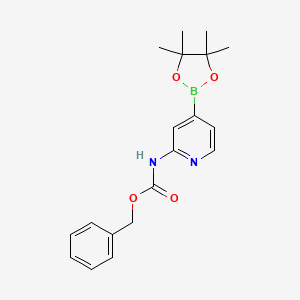

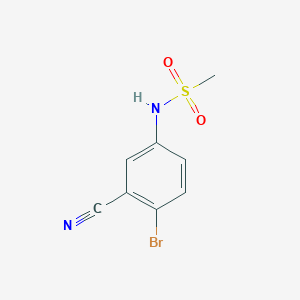

N-(4-bromo-3-cyanophenyl)methanesulfonamide

Descripción general

Descripción

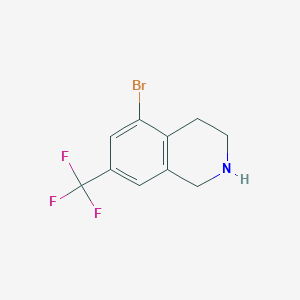

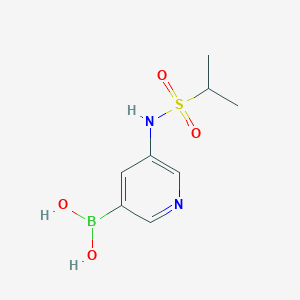

N-(4-bromo-3-cyanophenyl)methanesulfonamide is a chemical compound with the CAS Number: 1206776-43-3 . It has a molecular weight of 275.13 and its linear formula is C8H7BrN2O2S . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for N-(4-bromo-3-cyanophenyl)methanesulfonamide is 1S/C8H7BrN2O2S/c1-14(12,13)11-7-2-3-8(9)6(4-7)5-10/h2-4,11H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

N-(4-bromo-3-cyanophenyl)methanesulfonamide is a solid . Its molecular weight is 275.13 , and its linear formula is C8H7BrN2O2S .Aplicaciones Científicas De Investigación

Structural Characterization and Computational Studies

The compound N-(4-bromo-3-cyanophenyl)methanesulfonamide has been subjected to comprehensive structural characterization using techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. X-ray diffraction (XRD) analysis has been employed for geometric confirmation. Furthermore, density functional theory (DFT) calculations have been utilized to optimize structural parameters, providing insights into the molecular geometry and electronic properties of this compound and its derivatives (Mphahlele & Maluleka, 2021).

Chemoselective N-Acylation Reagents

Derivatives of N-(4-bromo-3-cyanophenyl)methanesulfonamide have been developed as chemoselective N-acylation reagents. These reagents have been systematically studied to understand the structure-reactivity relationship, offering a chemoselective approach for N-acylation and showcasing their utility in synthetic chemistry (Kondo et al., 2000).

Pd-catalyzed Cross-coupling Reactions

In the domain of organic synthesis, the compound has been used in Pd-catalyzed cross-coupling reactions. These methodologies are particularly noted for their high yield and for circumventing the generation of genotoxic impurities, thus presenting a safer alternative for synthesizing complex molecules (Rosen et al., 2011).

Supramolecular Assembly and Hydrogen Bonding

Studies have also delved into the crystal structures of N-(4-bromo-3-cyanophenyl)methanesulfonamide derivatives, examining their supramolecular assembly and intermolecular interactions through Hirshfeld surface analyses and DFT optimized molecular geometries. These studies provide valuable information on hydrogen bonding patterns and molecular packing in solids, which are crucial for understanding the material properties of these compounds (Dey et al., 2015).

Spectroscopic Characterization and Quantum Chemical Analysis

Additional studies have focused on the spectroscopic characterization and quantum chemical analysis of N-(4-bromo-3-cyanophenyl)methanesulfonamide derivatives. These studies involve computational methods to predict molecular conformations, NMR chemical shifts, vibrational transitions, and molecular surface electrostatic potential, contributing to a deeper understanding of the molecular properties and reactivity of these compounds (Karabacak et al., 2010).

Safety And Hazards

The safety information available indicates that N-(4-bromo-3-cyanophenyl)methanesulfonamide has the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

N-(4-bromo-3-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-7-2-3-8(9)6(4-7)5-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKILGANNUYKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-cyanophenyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)

![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)

![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)

![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)